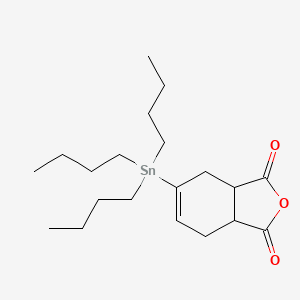
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is an organotin compound that features a benzofuran ring substituted with a tributylstannyl group Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the reaction of a suitable benzofuran precursor with a tributylstannyl reagent. One common method is the palladium-catalyzed stannylation of a halogenated benzofuran derivative using tributyltin hydride in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to remove the stannyl group, yielding the parent benzofuran derivative.
Substitution: The stannyl group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides are common, using reagents like palladium acetate and triphenylphosphine.
Major Products Formed
Oxidation: Tin oxides and the corresponding oxidized benzofuran derivatives.
Reduction: The parent benzofuran derivative.
Substitution: Various substituted benzofuran derivatives, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its ability to participate in radical reactions. The tributylstannyl group can generate tin-centered radicals under appropriate conditions, which can then initiate or propagate radical chain reactions. These radicals can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different applications.
5-(Tributylstannyl)-2-pyridinecarbonitrile: Shares the tributylstannyl group but has a different core structure.
5-(Tributylstannyl)-1,3-thiazole: Contains a thiazole ring instead of a benzofuran ring.
Uniqueness
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to its benzofuran core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of benzofuran-based compounds and materials, offering distinct advantages over other organotin compounds in certain applications.
Eigenschaften
CAS-Nummer |
103238-12-6 |
|---|---|
Molekularformel |
C20H34O3Sn |
Molekulargewicht |
441.2 g/mol |
IUPAC-Name |
5-tributylstannyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H7O3.3C4H9.Sn/c9-7-5-3-1-2-4-6(5)8(10)11-7;3*1-3-4-2;/h1,5-6H,3-4H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
XOKVNHIDPFPQKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCC2C(C1)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


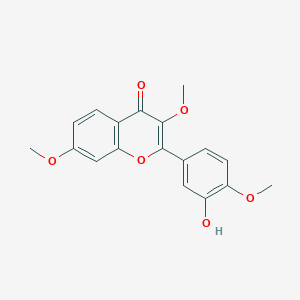
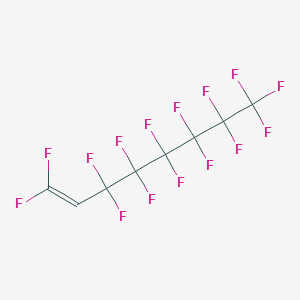
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
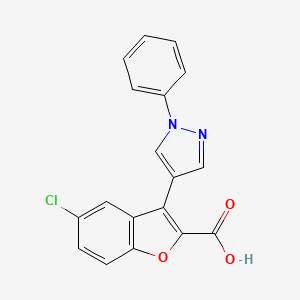
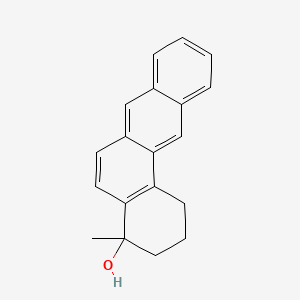
![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)


![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
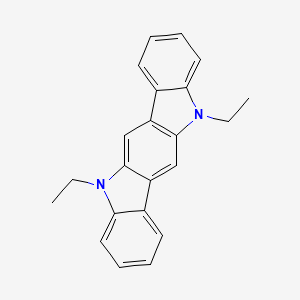

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)

